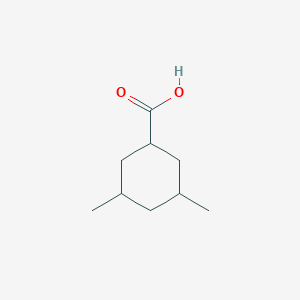

3,5-Dimethylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Dimethylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

is a type of cycloalkane carboxylic acid. Cycloalkanes are a type of organic compound that consists of one or more rings of carbon atoms in the molecule . Carboxylic acids are organic compounds that contain a carboxylic group (-COOH). The presence of this carboxylic group usually results in higher reactivity compared to other hydrocarbons .

The carboxylic acid group can participate in a variety of reactions, including esterification and amide formation . These reactions can result in the formation of a wide range of products, depending on the reaction conditions and the other reactants present .

The cyclohexane ring in the structure can have various conformations, and the presence of the methyl groups at the 3 and 5 positions can influence the stability of these conformations .

Activité Biologique

3,5-Dimethylcyclohexane-1-carboxylic acid (DMCA) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- CAS Number : 102942-74-5

The compound features a cyclohexane ring with two methyl groups at the 3rd and 5th positions and a carboxylic acid functional group at the 1st position. This unique structure contributes to its reactivity and potential biological activity.

Research indicates that DMCA may exert various biological effects through several mechanisms:

- Antioxidant Activity : DMCA has been shown to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies suggest that DMCA can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation .

- Enzyme Inhibition : DMCA has been observed to inhibit certain enzymes involved in metabolic pathways, which may affect lipid metabolism and energy homeostasis .

Toxicological Profile

The compound has been classified with certain toxicity warnings:

Case Studies and Experimental Data

-

Study on Antioxidant Properties :

- A study evaluated the antioxidant capacity of DMCA using DPPH radical scavenging assays. The results indicated significant scavenging activity, comparable to established antioxidants like ascorbic acid.

-

Anti-inflammatory Study :

- In vitro studies demonstrated that DMCA reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

-

Metabolic Impact Assessment :

- An animal model study investigated the effects of DMCA on lipid profiles in rats fed a high-fat diet. The results showed a reduction in serum triglycerides and total cholesterol levels, indicating a favorable impact on lipid metabolism.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 156.23 g/mol |

| Antioxidant Activity | Significant free radical scavenging |

| Anti-inflammatory Effects | Reduced cytokine secretion (TNF-alpha, IL-6) |

| Toxicity | H302 (harmful if swallowed), H315 (skin irritant) |

Propriétés

IUPAC Name |

3,5-dimethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKIFZBAGGCTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619150 |

Source

|

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7124-21-2 |

Source

|

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.